molecular formula C11H21NO2S B8625679 tert-Butyl 4-mercapto-4-methylpiperidine-1-carboxylate

tert-Butyl 4-mercapto-4-methylpiperidine-1-carboxylate

Cat. No. B8625679
M. Wt: 231.36 g/mol
InChI Key: HDVSTONELRABSX-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

To a solution of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (430 mg, 1.875 mmol) in THF (5 mL) was added LiAlH4 (Lithium Ion (1)) (0.9375 mL of 2 M, 1.875 mmol) and the solution was stirred at room temperature for 1 h. The reaction was quenched by careful dropwise addition of water (2 ml), stirred for 10 mins before the reaction mixture was partitioned between water and EtOAc. The organic extract was washed with brine, dried (MgSO4) and concentrated to give tert-butyl 4-methyl-4-sulfanyl-piperidine-1-carboxylate as a colorless oil. (380 mg, 87%). MS (ES−) 231.0.
Name
tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
LiAlH4
Quantity
0.9375 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.NC1C(C(ON2C3C=CC=CC=3N=N2)=O)=C2N=CC(CC#N)=CN2N=1>C1COCC1>[CH3:2][C:3]1([SH:1])[CH2:4][CH2:5][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:7][CH2:8]1

Inputs

Step One
Name
tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
Quantity
430 mg
Type
reactant
Smiles
S1CC12CCN(CC2)C(=O)OC(C)(C)C
Name
LiAlH4
Quantity
0.9375 mL
Type
reactant
Smiles
NC1=NN2C(N=CC(=C2)CC#N)=C1C(=O)ON1N=NC2=C1C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by careful dropwise addition of water (2 ml)
STIRRING
Type
STIRRING
Details
stirred for 10 mins before the reaction mixture
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.